9,10-Ethanoanthracene-9(10h)-carboxylic acid

Vue d'ensemble

Description

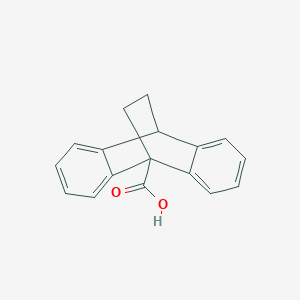

9,10-Ethanoanthracene-9(10H)-carboxylic acid is an organic compound with a unique structure that incorporates an ethano bridge across the anthracene framework

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-ethanoanthracene-9(10H)-carboxylic acid typically involves the Diels-Alder reaction between anthracene and an appropriate dienophile, followed by oxidation and carboxylation steps. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the ethano bridge.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Applications De Recherche Scientifique

9,10-Ethanoanthracene-9(10H)-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.

Mécanisme D'action

The mechanism by which 9,10-ethanoanthracene-9(10H)-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The ethano bridge in its structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes.

Comparaison Avec Des Composés Similaires

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylate

Uniqueness: 9,10-Ethanoanthracene-9(10H)-carboxylic acid is unique due to its specific structural features, such as the ethano bridge and carboxylic acid functional group

Activité Biologique

9,10-Ethanoanthracene-9(10h)-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₁₄O₂, with a molecular weight of approximately 250.297 g/mol. Its structure features a fused ring system that contributes to its unique biochemical interactions.

Anticancer Properties

Research has shown that derivatives of 9,10-ethanoanthracene exhibit anticancer activity . A study focused on the antiproliferative effects of various 9,10-dihydro-9,10-ethanoanthracene compounds against Burkitt's lymphoma cell lines (MUTU-1 and DG-75) demonstrated promising results. Compounds derived from this scaffold were identified as having significant pro-apoptotic effects, indicating their potential as anticancer agents .

| Compound | Activity | Cell Line |

|---|---|---|

| Compound 9 | Antiproliferative | MUTU-1 |

| Compound 12a | Pro-apoptotic | DG-75 |

Glucocorticoid Receptor Modulation

Another significant aspect of the biological activity of 9,10-ethanoanthracene derivatives is their role as glucocorticoid receptor modulators . A series of dihydro-9,10-ethano-anthracene carboxamides were reported to exhibit selective transrepression and transactivation activities. These compounds can potentially serve as therapeutic agents for conditions modulated by glucocorticoid receptors .

The biological activity of 9,10-ethanoanthracene derivatives is attributed to their ability to interact with various biochemical pathways:

- Calcium Channel Blockade : Some derivatives act as L-type Ca²⁺ channel blockers, influencing cellular calcium homeostasis.

- Receptor Modulation : They modulate glucocorticoid and cannabinoid receptors, impacting inflammatory responses and other physiological processes.

- Inhibition of Drug Efflux : Certain compounds have been shown to inhibit drug efflux mechanisms in multidrug-resistant cells, enhancing the efficacy of existing chemotherapeutics .

Study on Antiproliferative Activity

A study synthesized a library of 9,10-dihydro-9,10-ethanoanthracene compounds to evaluate their antiproliferative activity against lymphoma cell lines. The findings indicated that structural modifications significantly affected biological activity, particularly in enhancing pro-apoptotic effects in cancer cells .

Glucocorticoid Modulation Study

In another investigation, dihydro-9,10-ethano-anthracene carboxamides were evaluated for their glucocorticoid receptor modulation capabilities. The results highlighted a compound that acted as a partial agonist with potent transrepression capabilities, suggesting therapeutic potential in managing inflammatory diseases .

Propriétés

IUPAC Name |

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16(19)17-10-9-11(12-5-1-3-7-14(12)17)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLVSIVPACIYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298390 | |

| Record name | 9,10-ethanoanthracene-9(10h)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20202-05-5 | |

| Record name | NSC122876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-ethanoanthracene-9(10h)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.